molecular formula C16H14N4S B483634 6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 904006-36-6

6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B483634
CAS No.: 904006-36-6
M. Wt: 294.4g/mol
InChI Key: ACYGGUXBWSEFBK-UHFFFAOYSA-N
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Description

6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic organic compound belonging to the class of triazolo-thiadiazoles, a scaffold recognized for its significant pharmacological potential. This specific derivative features a 1-naphthyl group and a propyl chain attached to the fused heterocyclic core, which contributes to its unique electronic properties and lipophilicity, factors that are crucial for membrane permeability and bioavailability in biological systems . The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is a privileged structure in medicinal chemistry, extensively investigated for its diverse biological activities. Research on analogous compounds has demonstrated potent inhibitory effects against enzymes like c-Met kinase, a key target in cancer research, and the urease enzyme, which is a virulence factor in various pathogens . Furthermore, derivatives of this chemical class have shown promising broad-spectrum antimicrobial activities, including significant antibacterial and antifungal properties against a range of Gram-positive bacterial and fungal strains . The structural features of this molecule make it a valuable chemical intermediate for designing new active compounds and a key candidate for hit-to-lead optimization in drug discovery campaigns. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-naphthalen-1-yl-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S/c1-2-6-14-17-18-16-20(14)19-15(21-16)13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYGGUXBWSEFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and other catalytic agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of the 1,3,4-thiadiazole class exhibit significant antimicrobial properties against various pathogens. For example:

  • Candida albicans and Escherichia coli have been targets for testing the efficacy of these compounds, demonstrating both bacteriostatic effects and biofilm inhibition capabilities .
  • The compound's structure allows it to interfere with microbial growth and biofilm formation, which is crucial in combating antibiotic resistance .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiadiazole derivatives. The structural features of 6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole suggest that it may act as an inhibitor of cancer cell proliferation through various mechanisms:

  • It has been linked to the inhibition of tumor growth in specific cancer models .
  • The compound's ability to modulate signaling pathways associated with cancer progression is under investigation.

Anti-inflammatory Effects

Thiadiazole derivatives are known for their anti-inflammatory properties. The application of this compound in reducing inflammation has been documented in several studies:

  • It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .
  • This makes it a candidate for treating inflammatory diseases such as arthritis and other chronic conditions.

Neuroprotective Effects

Recent research indicates that compounds containing the triazolo-thiadiazole moiety can provide neuroprotective effects:

  • They may help in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Case Studies

StudyFocusFindings
AntimicrobialDemonstrated significant activity against MDR strains like E. coli and K. pneumoniae; effective biofilm inhibition noted.
AnticancerShowed potential in inhibiting the growth of cancer cells in vitro; further studies needed for in vivo efficacy.
NeuroprotectionSuggested protective effects on neuronal cells; mechanism involves reduction of oxidative stress markers.

Mechanism of Action

The mechanism of action of 6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Impact on Key Properties

Compound Substituents (Position 3/6) Molecular Weight (g/mol) Melting Point (°C) Predicted pKa Biological Activity
Target Compound 3-propyl, 6-(1-naphthyl) 294.37 N/A 0.31 Not reported (inferred anticancer)
6-Adamantyl-3-aryl derivatives 3-aryl, 6-adamantyl 340–380 180–220 N/A Antiproliferative (GI₅₀: 5–20 µM)
KA39 () 3-(sulfonamide), 6-dinitrophenyl 509.43 N/A N/A Anticancer (GI₅₀: 0.5–2.5 µM)
3-Methoxy phenyl derivatives 3-methoxy, 6-pyrrolyl 340–360 162–200 ~1.5 Antimicrobial, enzyme inhibition
3-Phenyl-6-chlorofluorophenyl 3-phenyl, 6-(Cl/F-phenyl) 350–370 190–210 N/A COX-1/2 inhibition (IC₅₀: 10–50 nM)

Key Observations :

  • Lipophilicity: The 1-naphthyl group (target compound) enhances aromatic stacking compared to adamantyl (bulky, rigid) or methoxyphenyl (polar) groups.

Enzyme Inhibition :

  • 3-Phenyl-6-chlorofluorophenyl analogs inhibit COX-1/2 at nanomolar levels, attributed to halogen interactions with catalytic sites . The target’s naphthyl group could provide similar hydrophobic interactions but lacks halogens for polar binding.

Antimicrobial Activity :

  • Pyrrolyl-substituted triazolothiadiazoles (e.g., 20a–d) show broad-spectrum antibacterial effects (MIC: 8–32 µg/mL), likely due to enhanced membrane penetration from methoxy groups . The target’s propyl chain may similarly disrupt microbial membranes.

Biological Activity

6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that belongs to the class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity based on recent research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 904006-36-6
  • SMILES Notation : CCCc1nnc2sc...

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. In particular:

  • Antibacterial : Compounds in this class have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain thiadiazole derivatives possess MIC values comparable to standard antibiotics .
  • Antifungal : The presence of the thiadiazole ring enhances antifungal activity against pathogens like Candida spp. and Aspergillus spp., with some derivatives showing up to 90% inhibition rates in vitro .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
  • Case Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed IC50 values in the micromolar range, indicating potent cytotoxic effects .

Neuroprotective Effects

Recent investigations suggest that this compound may also exhibit neuroprotective properties:

  • Anticonvulsant Activity : It has been shown to reduce seizure frequency in animal models of epilepsy. The mechanism appears to involve modulation of GABAergic neurotransmission .
  • Cognitive Enhancement : Preliminary studies indicate potential benefits in improving cognitive function in neurodegenerative disease models .

Pharmacological Profile

Biological ActivityObserved EffectsReference
AntimicrobialEffective against various bacterial and fungal strains
AnticancerInduces apoptosis in cancer cells; effective against HeLa and MCF-7
NeuroprotectiveReduces seizure frequency; potential cognitive enhancement

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-(1-naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

  • Methodology : The compound is typically synthesized via cyclization reactions using 4-amino-3-mercapto-1,2,4-triazole derivatives and substituted carboxylic acids. A common approach involves refluxing the triazole-thiol precursor with 1-naphthylacetic acid (or its chloride) in the presence of phosphorus oxychloride (POCl₃), which activates the carbonyl group for nucleophilic attack. The reaction mixture is neutralized with sodium bicarbonate, followed by recrystallization from ethanol-DMF (1:1) for purification .
  • Key Steps :

  • Acid chloride formation using POCl₃.
  • Cyclocondensation between the triazole-thiol and acid chloride.
  • Neutralization and purification via column chromatography or recrystallization.

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., C=S at ~650 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • NMR Spectroscopy : ¹H-NMR confirms substituent integration (e.g., naphthyl protons at δ 7.5–8.5 ppm, propyl protons at δ 0.9–1.7 ppm). ¹³C-NMR resolves the triazole-thiadiazole core carbons .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 377.1) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • In Vitro Screening :

  • Antioxidant Activity : DPPH and ABTS radical scavenging assays (IC₅₀ values at 10⁻³–10⁻⁴ M) .
  • Antimicrobial Activity : Agar diffusion assays against S. aureus and E. coli (zone of inhibition >10 mm at 100 µg/mL) .

Advanced Research Questions

Q. How can molecular docking guide the optimization of its antifungal activity?

  • Approach : Use docking software (e.g., AutoDock Vina) to model interactions with target enzymes like fungal 14-α-demethylase (CYP51, PDB: 3LD6). Focus on hydrogen bonding between the triazole ring and heme iron, and hydrophobic interactions of the naphthyl group with the enzyme's active site .
  • Key Parameters :

  • Binding energy ≤ −7.0 kcal/mol.
  • RMSD ≤2.0 Å for reliable pose prediction.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Study : Discrepancies in antioxidant vs. prooxidant effects (e.g., FPNT in vs. inactive derivatives in ) can arise from assay conditions (e.g., DMSO solvent interference) or substituent electronic effects.
  • Resolution :

  • Standardize assay protocols (e.g., fixed DMSO concentration ≤1%).
  • Perform SAR analysis: Electron-withdrawing groups (e.g., -NO₂) on the naphthyl ring enhance radical scavenging, while bulky substituents reduce membrane permeability .

Q. How does crystallographic analysis inform structure-activity relationships?

  • Insights : X-ray diffraction reveals planar triazolothiadiazole cores (deviation ≤0.013 Å) and dihedral angles (e.g., 74.34° between the triazolothiadiazole and naphthyl rings), which influence π-π stacking with biological targets .
  • Table 1 : Key Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Core/Naphthyl)74.34°
C—H⋯π Interactions3.2694 Å (S1⋯N)

Q. What synthetic modifications enhance cytotoxic potency?

  • Design Principles :

  • Substituent Effects : 3-propyl groups improve lipophilicity (logP ~3.5), while 6-(1-naphthyl) enhances DNA intercalation.
  • Hybrid Scaffolds : Fusion with fluoroquinolones (e.g., ) increases topoisomerase II inhibition (IC₅₀ <10 µM) .
    • Table 2 : Cytotoxicity of Derivatives ( )
Substituent (R)IC₅₀ (µM)
6-Phenyl45.2
6-Perfluorophenyl12.7
6-(4-Fluorophenyl)8.9

Methodological Recommendations

  • For Reproducibility : Use POCl₃ as a cyclizing agent in anhydrous conditions (yields ~49–60%) and validate purity via HPLC (>95%) .
  • For SAR Studies : Prioritize substituents with Hammett σ values >0.5 to enhance electron-deficient cores for target binding .

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